molecular formula C10H10N2O3S B2794535 (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone CAS No. 859482-40-9

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone

Cat. No. B2794535
CAS RN: 859482-40-9
M. Wt: 238.26
InChI Key: JKEFHTUNNALUDO-UHFFFAOYSA-N
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Description

The compound “(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone” is a complex organic molecule. It likely contains a nitrophenyl group, a thiazolidine ring, and a methanone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation . The catalytic reduction of 4-nitrophenol (4-NP) is a common reaction used to assess the activity of nanostructured materials .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 4-nitrophenol, a related compound, is known to undergo catalytic reduction in the presence of nanostructured materials .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical characterization of derivatives related to "(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone". For instance, Belyaeva et al. (2018) demonstrated the one-step synthesis of this compound through the simultaneous double C2/C3 functionalization of quinoline, highlighting its potential in facilitating complex organic syntheses (Belyaeva et al., 2018). Similarly, Shahana and Yardily (2020) synthesized novel compounds incorporating thiazole and thiophene units, providing insights into structural optimization and vibrational spectra through density functional theory (DFT) calculations, pointing towards its applications in designing compounds with specific electronic and structural properties (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activity

Research by Sharma et al. (2009) synthesized derivatives of (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones to evaluate their antimicrobial and antiviral potential. The study indicated no significant antibacterial activity but suggested some antifungal potential against Aspergillus niger and Candida albicans, which could be further developed as antifungal agents (Sharma et al., 2009).

Pharmacological Applications

Another aspect of research involves exploring the pharmacological potential of these compounds. Litvinchuk et al. (2021) developed a method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating selective antibacterial activity, which suggests that these compounds could serve as leads in the development of new antimicrobial agents (Litvinchuk et al., 2021).

Antioxidant Properties

Ranganatha et al. (2014) synthesized a series of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase inhibition and antioxidant properties, indicating the potential therapeutic applications of these compounds in treating conditions associated with oxidative stress (Ranganatha et al., 2014).

Electrochemical and Electrochromic Properties

Hu et al. (2013) investigated two novel polymers containing carbazole and phenyl-methanone units, unveiling their electrochromic properties. This research opens up possibilities for using these compounds in electrochromic devices and materials science applications (Hu et al., 2013).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential applications in various fields such as medicine and materials science . Further studies could provide more information about this specific compound.

properties

IUPAC Name

(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFHTUNNALUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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